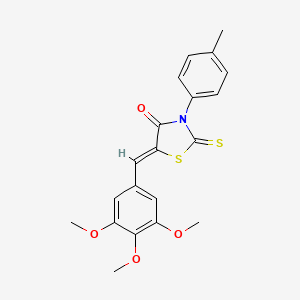
(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This compound is characterized by its thiazolidine ring structure, which is known to exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Thiazolidin-4-one derivatives are increasingly recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT29 | 25 | Apoptosis induction |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | H460 | 30 | Cell cycle arrest |
| 2-Arylamino thiazolidin-4-one | MCF7 | 15 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic ring enhances their antibacterial efficacy. For example, the compound's activity against Escherichia coli and Staphylococcus aureus has been reported with inhibition percentages reaching up to 91.66% .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Inhibition Percentage (%) |
|---|---|---|
| This compound | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
| 2-(Methylphenyl-imino)thiazolidin-4-one | E. coli | 81.8 |
Anti-inflammatory Activity
Thiazolidinone derivatives have also shown promising anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response . The anti-inflammatory effects are particularly beneficial in conditions like arthritis and other inflammatory diseases.
Case Studies
- Anticancer Study : A recent study evaluated the effectiveness of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM for HT29 cells.
- Antimicrobial Study : Another research focused on the antibacterial properties of this compound against common pathogens. The results showed significant inhibition against E. coli, comparable to standard antibiotics like ampicillin.
Properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-12-5-7-14(8-6-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYFTVZNZVORIT-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














